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Compound of Interest

Compound Name: 4'-Bromopropiophenone

Cat. No.: B130284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-
Bromopropiophenone (CAS No. 10342-83-3), a key intermediate in organic synthesis and

pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Introduction
4'-Bromopropiophenone is an aromatic ketone that serves as a versatile building block in the

synthesis of various organic molecules, including potential therapeutic agents.[1] A thorough

understanding of its spectral characteristics is crucial for reaction monitoring, quality control,

and structural elucidation of its derivatives. This guide presents key spectral data in a clear and

accessible format to support research and development activities.

Spectral Data
The following tables summarize the key spectral data for 4'-Bromopropiophenone.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Assignment
Chemical Shift (δ) in

ppm
Multiplicity Integration

Aromatic (Ha) ~7.83 Doublet 2H

Aromatic (Hb) ~7.60 Doublet 2H

Methylene (-CH₂-) ~2.97 Quartet 2H

Methyl (-CH₃) ~1.22 Triplet 3H

Table 1: ¹H NMR spectral data for 4'-Bromopropiophenone in CDCl₃.[2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (δ) in ppm

Carbonyl (C=O) ~197

Aromatic (C-Br) ~128

Aromatic (CH) ~132, 130

Aromatic (C-C=O) ~136

Methylene (-CH₂-) ~32

Methyl (-CH₃) ~8

Table 2: ¹³C NMR spectral data for 4'-Bromopropiophenone. Note: Specific peak assignments

for the aromatic region can be complex due to the "heavy atom effect" of bromine.[3][4]

IR Spectral Data
The IR spectrum reveals the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Assignment

~1680 C=O (Aromatic Ketone) stretch[3]

~1580 C=C (Aromatic) stretch

~1220 C-C-C stretch

~820 C-H (para-substituted aromatic) bend

~550 C-Br stretch

Table 3: Key IR absorption bands for 4'-Bromopropiophenone.[5][6]

Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments.

m/z Relative Intensity Assignment

212/214 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

183/185 High
[M-C₂H₅]⁺ (Loss of ethyl

group)[5]

155/157 Moderate
[M-C₂H₅-CO]⁺ (Loss of ethyl

and carbonyl groups)

76 Moderate [C₆H₄]⁺

Table 4: Major peaks in the mass spectrum of 4'-Bromopropiophenone. The presence of

bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br are in an approximate 1:1

ratio).[7]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
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NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4'-Bromopropiophenone was dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.[8] The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker WM-300 or a 400 MHz

spectrometer.[5][9]

¹H NMR Acquisition: The spectrum was acquired using a standard pulse sequence. Key

parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence

to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width

(0-220 ppm) was used.[3]

IR Spectroscopy
Sample Preparation: A small amount of solid 4'-Bromopropiophenone was used. The "Thin

Solid Film" method was employed where the solid was dissolved in a volatile solvent like

methylene chloride, and a drop of the solution was placed on a KBr salt plate.[10] The

solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[10]

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used.[5]

Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

A background spectrum of the clean KBr plate was taken first and automatically subtracted

from the sample spectrum.[11]

Mass Spectrometry
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization or via a direct

insertion probe.[5]

Ionization: Electron Impact (EI) ionization was used, with a standard electron energy of 70

eV.[12]
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Mass Analyzer: A quadrupole or ion trap mass analyzer was used to separate the ions based

on their mass-to-charge ratio.[13]

Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-400 to

detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

4'-Bromopropiophenone.
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Caption: Workflow for the spectral analysis of 4'-Bromopropiophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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